4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbothioamide
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Overview
Description
4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbothioamide is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring, an oxo group at the 1-position, and a carbothioamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbothioamide typically involves the chlorination of pyridine derivatives followed by the introduction of oxo and carbothioamide groups. One common method involves the reaction of 4-chloropyridine with appropriate reagents to introduce the oxo and carbothioamide functionalities. The reaction conditions often include the use of chlorinating agents, oxidizing agents, and thiocarbamoylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer with applications in pharmaceuticals and agrochemicals.
4-Chloropyridine: Similar to 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbothioamide but lacks the oxo and carbothioamide groups.
Uniqueness
This compound is unique due to the presence of both oxo and carbothioamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62150-51-0 |
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Molecular Formula |
C6H5ClN2OS |
Molecular Weight |
188.64 g/mol |
IUPAC Name |
4-chloro-1-oxidopyridin-1-ium-2-carbothioamide |
InChI |
InChI=1S/C6H5ClN2OS/c7-4-1-2-9(10)5(3-4)6(8)11/h1-3H,(H2,8,11) |
InChI Key |
IPZLLUWEZOPCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1Cl)C(=S)N)[O-] |
Origin of Product |
United States |
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